molecular formula C14H13ClO2 B2463526 {4-[(2-Chlorobenzyl)oxy]phenyl}methanol CAS No. 869951-11-1

{4-[(2-Chlorobenzyl)oxy]phenyl}methanol

Cat. No.: B2463526
CAS No.: 869951-11-1
M. Wt: 248.71
InChI Key: CGOPVXMJJOEPLI-UHFFFAOYSA-N
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Description

{4-[(2-Chlorobenzyl)oxy]phenyl}methanol is a substituted benzyl alcohol derivative characterized by a para-substituted chlorobenzyl ether group attached to a hydroxymethyl-phenyl scaffold. Its molecular formula is C₁₄H₁₃ClO₂ (molecular weight: 248.7 g/mol). This compound is typically synthesized via the reduction of its aldehyde precursor, 4-((2-chlorobenzyl)oxy)benzaldehyde, which is prepared by reacting p-hydroxybenzaldehyde with 2-chlorobenzyl chloride under basic conditions . The reduction step (e.g., using NaBH₄) converts the aldehyde (-CHO) group to a primary alcohol (-CH₂OH), yielding the final product.

The compound’s structure renders it useful as an intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOPVXMJJOEPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-Chlorobenzyl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

{4-[(2-Chlorobenzyl)oxy]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

Biological Activity

{4-[(2-Chlorobenzyl)oxy]phenyl}methanol, often referred to as CBOPM, is an organic compound characterized by its phenolic structure and the presence of a chlorobenzyl ether group. This compound has garnered attention in recent years for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will detail its synthesis, biological activities, case studies, and research findings.

Synthesis

The synthesis of CBOPM typically involves the reaction of phenol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The general procedure includes:

  • Preparation : Dissolve phenol in a suitable solvent.
  • Reaction : Add 2-chlorobenzyl chloride dropwise while stirring at room temperature.
  • Heating : Heat the mixture to facilitate the reaction.
  • Purification : Purify the product through recrystallization or chromatography.

Anticancer Properties

CBOPM has been evaluated for its anticancer properties through various in vitro studies. The compound exhibits significant antiproliferative activity against several cancer cell lines.

Table 1: Antiproliferative Activity of CBOPM

Cell LineIC50 (µM)Reference
HT-295.0
MCF-74.5
PC-33.8

In a study involving HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, CBOPM demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent.

The mechanism by which CBOPM exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Inhibition of this pathway leads to apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

Preliminary studies have indicated that CBOPM possesses antimicrobial properties against various bacterial strains. The presence of the chlorobenzyl group may enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity of CBOPM

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that CBOPM could be further explored for its potential use in treating bacterial infections.

Anti-inflammatory Effects

CBOPM has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies and Research Findings

A notable case study involved the evaluation of CBOPM's efficacy against resistant cancer cell lines. The results indicated that CBOPM not only inhibited tumor growth but also showed low toxicity towards normal cells, highlighting its potential therapeutic window.

In another study focusing on antimicrobial activity, derivatives of CBOPM were synthesized and tested against resistant bacterial strains. Results indicated enhanced activity compared to standard antibiotics, suggesting that modifications to the chlorobenzyl group could lead to more effective antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

{3-[(2-Chlorobenzyl)oxy]phenyl}methanol
  • Molecular Formula : C₁₄H₁₃ClO₂ (identical to the target compound).
  • Key Difference : The chlorobenzyloxy group is meta-substituted on the phenyl ring instead of para.
  • Properties: Lower symmetry may reduce crystallinity compared to the para isomer.

Chlorinated Derivatives

{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol
  • Molecular Formula : C₁₅H₁₄Cl₂O₃.
  • Key Differences :
    • Additional chlorine at the 4-position of the benzyl group.
    • Methoxy (-OCH₃) substituent on the phenyl ring.
  • Impact :
    • Increased molecular weight (329.18 g/mol) and lipophilicity.
    • Enhanced steric hindrance and electronic withdrawal effects, which may alter binding affinity in biological systems .

Functional Group Variants

4-((2-Chlorobenzyl)oxy)benzaldehyde
  • Molecular Formula : C₁₄H₁₁ClO₂.
  • Key Difference : Aldehyde (-CHO) group instead of hydroxymethyl (-CH₂OH).
  • Properties :
    • Lower boiling point (44–48°C) compared to the alcohol.
    • Reactive aldehyde group enables use in condensation reactions (e.g., Schiff base formation) .

Heterocyclic Derivatives

4-(4-Chlorophenyl)-3-(4-((2-chlorobenzyl)oxy)phenyl)-5-methylisoxazole
  • Molecular Formula: C₂₃H₁₇Cl₂NO₂.
  • Key Features : Incorporates an isoxazole ring fused to the chlorobenzyloxy-phenyl system.
  • Properties: Higher molecular weight (434.3 g/mol) and melting point (105.2–106.4°C).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Applications
{4-[(2-Chlorobenzyl)oxy]phenyl}methanol C₁₄H₁₃ClO₂ 248.7 Para-chlorobenzyloxy, -CH₂OH Not reported Pharmaceutical intermediate
{3-[(2-Chlorobenzyl)oxy]phenyl}methanol C₁₄H₁₃ClO₂ 248.7 Meta-chlorobenzyloxy, -CH₂OH Not reported Research chemical
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol C₁₅H₁₄Cl₂O₃ 329.18 2,4-Dichlorobenzyloxy, -OCH₃, -CH₂OH Not reported Agrochemical intermediate
4-((2-Chlorobenzyl)oxy)benzaldehyde C₁₄H₁₁ClO₂ 246.69 Para-chlorobenzyloxy, -CHO 44–48 Precursor for alcohols
4-(4-Chlorophenyl)-3-(4-((2-chlorobenzyl)oxy)phenyl)-5-methylisoxazole C₂₃H₁₇Cl₂NO₂ 434.3 Isoxazole ring, dual chlorophenyl groups 105.2–106.4 Antimicrobial research

Key Findings and Implications

  • Positional Isomerism : Meta-substituted analogs exhibit distinct physicochemical profiles, influencing solubility and reactivity .
  • Chlorination Effects : Additional chlorine atoms enhance lipophilicity and steric effects, critical for agrochemical design .
  • Functional Group Interconversion : The aldehyde precursor’s reactivity highlights its utility in synthesizing diverse derivatives .

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